molecular formula C9H9NO2 B3222012 7-Amino-4-hydroxyindanone CAS No. 121062-94-0

7-Amino-4-hydroxyindanone

Cat. No.: B3222012
CAS No.: 121062-94-0
M. Wt: 163.17 g/mol
InChI Key: LDSBWQDVDJGDOG-UHFFFAOYSA-N
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Description

7-Amino-4-hydroxyindanone is an organic compound with a unique structure that includes both an amino group and a hydroxy group attached to an indanone core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-4-hydroxyindanone typically involves the reaction of indanone derivatives with appropriate reagents to introduce the amino and hydroxy functional groups. One common method involves the nitration of 4-hydroxyindanone followed by reduction to yield the amino group.

Industrial Production Methods: Industrial production methods for this compound often involve large-scale nitration and reduction processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 7-Amino-4-hydroxyindanone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form more saturated derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted indanones, which can be further functionalized for specific applications .

Scientific Research Applications

7-Amino-4-hydroxyindanone has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing into its potential therapeutic uses, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism by which 7-Amino-4-hydroxyindanone exerts its effects involves its interaction with various molecular targets. The amino and hydroxy groups allow it to form hydrogen bonds and interact with active sites of enzymes or receptors, potentially inhibiting their activity or altering their function .

Comparison with Similar Compounds

    4-Hydroxyindanone: Lacks the amino group, making it less reactive in certain substitution reactions.

    7-Aminoindanone: Lacks the hydroxy group, affecting its oxidation and reduction behavior.

    Ninhydrin: A well-known reagent in biochemistry, used for detecting amino acids but lacks the specific structure of 7-Amino-4-hydroxyindanone.

Uniqueness: this compound’s combination of amino and hydroxy groups on the indanone core makes it uniquely versatile for various chemical reactions and applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

7-amino-4-hydroxy-2,3-dihydroinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c10-6-2-4-7(11)5-1-3-8(12)9(5)6/h2,4,11H,1,3,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDSBWQDVDJGDOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C(C=CC(=C21)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To 2.28 g of 7-amino-4-methoxyindane-1-one 110 ml of 47% hydrobromic acid was added and the mixture was heated under reflux for 3.5 hours. The reaction mixture was charged into ice, the mixture was neutralized by adding sodium bicarbonate, and then extracted with ethyl acetate. The organic layer was washed with water and saturated sodium chloride aqueous solution, dried over anhydrous sodium sulfate. The solvent was evaporated to dryness to yield 2.10 g of 7-amino-4-hydroxyindane-1-one.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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